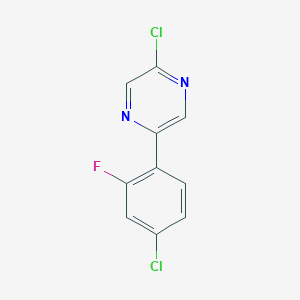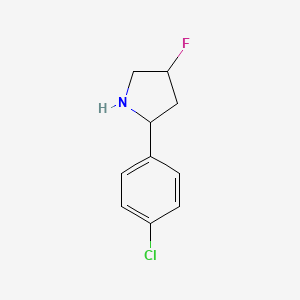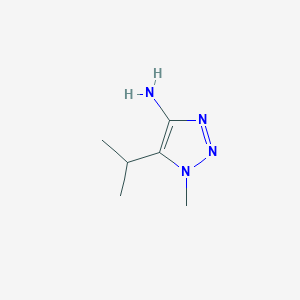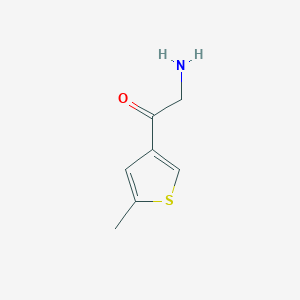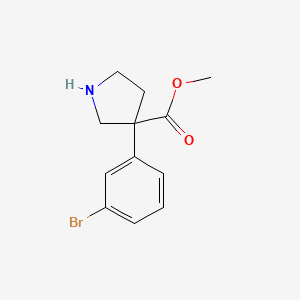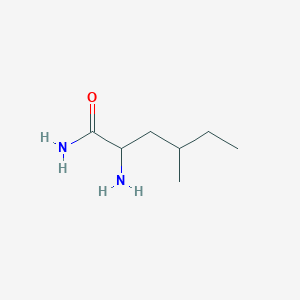
2-Amino-4-methylhexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-methylhexanamide is an organic compound with the molecular formula C7H16N2O It is a derivative of hexanamide, where an amino group is attached to the second carbon and a methyl group is attached to the fourth carbon of the hexane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methylhexanamide can be achieved through several methods. One common approach involves the reaction of 4-methylhexanoic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride. This reaction typically occurs under reflux conditions, resulting in the formation of the desired amide.
Another method involves the reduction of 2-Amino-4-methylhexanenitrile using a reducing agent such as lithium aluminum hydride (LiAlH4). This reaction is carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-methylhexanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The amide group can be reduced to an amine using reducing agents like LiAlH4.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in THF is commonly used for reducing the amide group.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to convert the amino group into a more reactive intermediate for further substitution.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted amides or amines depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Amino-4-methylhexanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-methylhexanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. Additionally, the compound may participate in metabolic pathways, undergoing transformations that lead to the formation of bioactive metabolites.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-methylhexanoic acid: Similar structure but with a carboxylic acid group instead of an amide.
4-Methylhexanamide: Lacks the amino group at the second carbon.
2-Aminohexanamide: Lacks the methyl group at the fourth carbon.
Uniqueness
2-Amino-4-methylhexanamide is unique due to the presence of both an amino group and a methyl group on the hexane chain. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H16N2O |
|---|---|
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
2-amino-4-methylhexanamide |
InChI |
InChI=1S/C7H16N2O/c1-3-5(2)4-6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H2,9,10) |
Clave InChI |
INMLFLYDBXKXKZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CC(C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



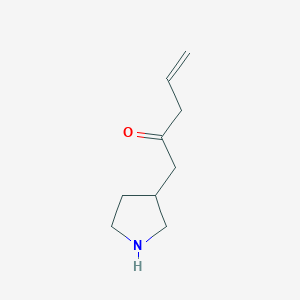
![2-[3-(Dimethylamino)azetidin-1-yl]pyridine-3-carbaldehyde](/img/structure/B13170546.png)
![Methyl4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13170550.png)



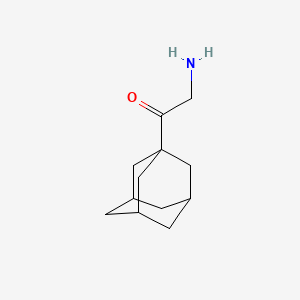
![Ethyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13170575.png)
